

Structural Characterization of 5-Bromoisoquinoline: A Technical Guide

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Compound of Interest		
Compound Name:	5-Bromoisoquinoline	
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For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromoisoquinoline is a heterocyclic aromatic compound with the chemical formula C₉H₆BrN.[1][2][3] It serves as a crucial synthetic intermediate in the development of various pharmaceutical compounds and other functional organic materials.[2] A thorough understanding of its structural features is paramount for its effective utilization in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the structural characterization of **5-bromoisoquinoline**, consolidating available spectroscopic data, and outlining detailed experimental protocols for its analysis.

Physicochemical Properties

5-Bromoisoquinoline presents as a white to yellow-brown crystalline solid.[2] Key physicochemical properties are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₉ H ₆ BrN	[1][2][3]
Molecular Weight	208.05 g/mol	[1][2]
Melting Point	83-87 °C	
Exact Mass	206.96836 Da	[1]



Spectroscopic Data Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of **5-bromoisoquinoline** in solution. The chemical shifts and coupling constants provide detailed information about the electronic environment and connectivity of the hydrogen and carbon atoms.

¹H NMR (500 MHz, DMSO-d₆)[4]

Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
9.37	S	-	H-1
8.66	d	5.9	H-3
8.19	d	8.2	H-7
8.15	d	7.5	H-4
7.91	d	6.0	H-8
7.62	t	7.8	H-6

¹³C NMR (DMSO-d₆)[4]



Chemical Shift (δ, ppm)	Assignment
152.9	C-1
144.6	C-3
134.3	C-8a
133.9	C-4a
129.3	C-7
128.4	C-4
127.9	C-6
120.3	C-8
118.5	C-5

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups and vibrational modes within the **5-bromoisoquinoline** molecule. The characteristic absorption bands are indicative of its aromatic and heterocyclic nature.

FT-IR (CHCl₃)[4]



Wavenumber (cm ⁻¹)	Intensity	Assignment
3053	-	Aromatic C-H Stretch
1600-1585	-	Aromatic C=C Stretch
1582	-	C=N Stretch
1509	-	Aromatic C=C Stretch
1484	-	Aromatic C=C Stretch
1352	-	C-H In-plane Bend
1263	-	C-H In-plane Bend
1222	-	C-H In-plane Bend
1112	-	C-H In-plane Bend
1000	-	C-Br Stretch

Note: Specific peak intensities were not detailed in the source material. Aromatic hydrocarbons typically show absorptions in the 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ regions due to carbon-carbon stretching vibrations in the aromatic ring.[5]

Experimental Protocols Synthesis of 5-Bromoisoquinoline

A common and effective method for the synthesis of **5-bromoisoquinoline** involves the bromination of isoquinoline using N-bromosuccinimide (NBS) in concentrated sulfuric acid.[4][6]

Procedure:[4]

- A solution of isoquinoline in concentrated sulfuric acid is prepared and cooled to -25 °C.
- N-bromosuccinimide (NBS) is added portion-wise while maintaining the temperature between -26 °C and -18 °C.
- The reaction mixture is stirred for several hours at this low temperature.



- The reaction is quenched by pouring it onto crushed ice, followed by neutralization with aqueous ammonia.
- The crude product is extracted with an organic solvent, such as diethyl ether.
- The combined organic layers are washed, dried, and concentrated.
- Purification is achieved through fractional distillation under reduced pressure to yield 5bromoisoquinoline as a white solid.

NMR Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of **5-bromoisoquinoline** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

¹H NMR Acquisition:

- Spectrometer: 400 MHz or higher.
- Pulse Sequence: Standard 1D proton acquisition.
- Spectral Width: 0-10 ppm.
- Number of Scans: 16-32.
- Relaxation Delay: 1-2 seconds.
- Processing: Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak.

¹³C NMR Acquisition:

- Spectrometer: 100 MHz or higher.
- Pulse Sequence: Standard 1D carbon acquisition with proton decoupling.
- Spectral Width: 0-160 ppm.
- Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.



- Relaxation Delay: 2-5 seconds.
- Processing: Similar to ¹H NMR.

FT-IR Spectroscopy

Sample Preparation (ATR Method):

- Ensure the Attenuated Total Reflectance (ATR) crystal is clean.
- Place a small amount of solid **5-bromoisoquinoline** directly onto the ATR crystal.
- Apply pressure to ensure good contact between the sample and the crystal.[7]

Acquisition:

- Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
- Mode: Attenuated Total Reflectance (ATR).
- Spectral Range: 4000-400 cm⁻¹.
- Resolution: 4 cm⁻¹.
- Number of Scans: 16-32.
- A background spectrum of the clean, empty ATR crystal should be recorded prior to sample analysis.

Mass Spectrometry

Sample Preparation: Dissolve a small amount of **5-bromoisoquinoline** in a suitable volatile solvent (e.g., methanol or acetonitrile).

Acquisition (Electron Ionization - EI):

- Mass Spectrometer: A mass spectrometer equipped with an electron ionization (EI) source.
- Sample Introduction: Direct insertion probe or via gas chromatography.



- Ionization Energy: 70 eV.
- Mass Range: m/z 50-300.

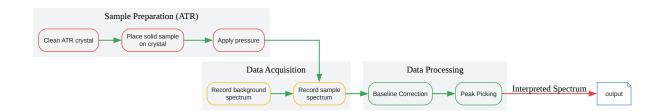
Expected Observations: The mass spectrum is expected to show a prominent molecular ion peak (M⁺). Due to the presence of bromine, a characteristic isotopic pattern with two peaks of roughly equal intensity separated by 2 m/z units ([M]⁺ and [M+2]⁺) should be observed. Fragmentation patterns for aromatic and heterocyclic compounds can be complex, but may involve the loss of HCN, Br, or other small neutral fragments.[8][9][10]

Visualizations



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Caption: Workflow for NMR spectroscopic analysis.



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Caption: Workflow for FT-IR spectroscopic analysis.

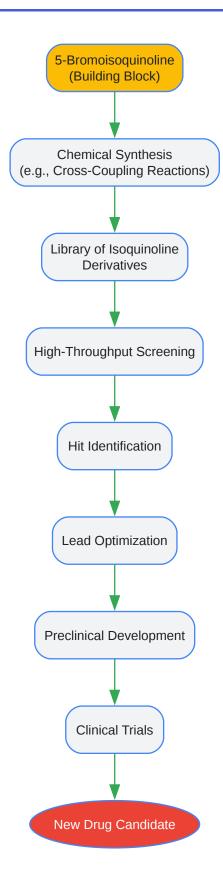




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Caption: Workflow for Mass Spectrometric analysis.





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Caption: Role of 5-Bromoisoquinoline in drug discovery.



Conclusion and Future Outlook

This technical guide has synthesized the available spectroscopic data for **5-bromoisoquinoline**, providing a valuable resource for its identification and characterization. The provided NMR and IR data, along with detailed experimental protocols, offer a solid foundation for researchers working with this compound.

It is important to note that a comprehensive search of the publicly available scientific literature and crystallographic databases did not yield a dedicated single-crystal X-ray diffraction study for **5-bromoisoquinoline**. Therefore, precise bond lengths, bond angles, and crystal packing information are not available at this time. Such a study would be a valuable contribution to the field, providing a definitive solid-state structure.

Furthermore, while the expected behavior in mass spectrometry can be predicted, a detailed experimental study on the fragmentation pattern of **5-bromoisoquinoline** would be beneficial for its unambiguous identification in complex mixtures. Future work should focus on obtaining single crystals suitable for X-ray diffraction and conducting in-depth mass spectrometry fragmentation studies to provide a more complete structural profile of this important synthetic intermediate.

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